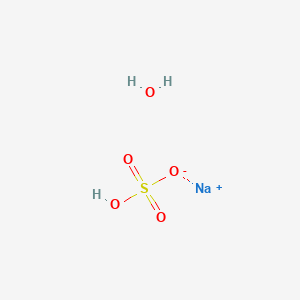

Sodium bisulfate monohydrate

Descripción

Propiedades

Número CAS |

10034-88-5 |

|---|---|

Fórmula molecular |

H4NaO5S |

Peso molecular |

139.09 g/mol |

Nombre IUPAC |

sodium;hydrogen sulfate;hydrate |

InChI |

InChI=1S/Na.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

Clave InChI |

IKUVTICOFCNXDT-UHFFFAOYSA-N |

SMILES |

O.OS(=O)(=O)[O-].[Na+] |

SMILES isomérico |

O.OS(=O)(=O)[O-].[Na+] |

SMILES canónico |

O.OS(=O)(=O)O.[Na] |

Otros números CAS |

10034-88-5 |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Foundational & Exploratory

Sodium Bisulfate Monohydrate: A Comprehensive Technical Guide to its Physicochemical Properties and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of sodium bisulfate monohydrate (NaHSO₄·H₂O) and its applications as a catalyst in organic synthesis. The information is curated for professionals in research, scientific, and drug development fields, with a focus on providing clear, actionable data and experimental insights.

Core Physicochemical Properties

This compound is an acidic salt that serves as a versatile and safer alternative to corrosive liquid acids in various chemical transformations.[1] Its efficacy as a catalyst is intrinsically linked to its distinct physical and chemical characteristics.

Below is a summary of its key physicochemical properties compiled from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | NaHSO₄·H₂O | [1][2] |

| Molecular Weight | 138.07 g/mol | [2][3][4] |

| Appearance | White, moist, colorless crystals or granules.[1][5][6] | [1][5][6] |

| Melting Point | 58.5 °C (137.3 °F; 331.6 K) | [4][6][7] |

| Density | 1.8 g/cm³ | [4][5][6] |

| Solubility in Water | 28.5 g/100 mL (at 25 °C) 100 g/100 mL (at 100 °C) | [4][5][6] |

| Acidity (pKa) | 1.99 | [2][8][9] |

| pH of 1M Solution | < 1 | [4][8] |

| CAS Number | 10034-88-5 | [2][3][4] |

Catalytic Applications in Organic Synthesis

This compound is recognized as an efficient, mild, and reusable solid acid catalyst for a variety of organic reactions.[10] Its primary application lies in facilitating esterification reactions, though its utility extends to other acid-catalyzed transformations as well.

2.1. Esterification of Carboxylic Acids and Alcohols

This compound is a highly effective catalyst for the esterification of primary and secondary alcohols with aliphatic carboxylic acids, producing high yields of the corresponding esters.[11][12] This method presents a milder and more convenient alternative to traditional corrosive mineral acids like sulfuric acid.[11]

Table 2: Catalytic Performance of this compound in Esterification Reactions

| Carboxylic Acid | Alcohol | Product | Reaction Time (h) | Yield (%) |

| Acetic Acid | n-Butanol | n-Butyl acetate | 2.0 | 95 |

| Acetic Acid | Isobutanol | Isobutyl acetate | 2.5 | 92 |

| Acetic Acid | n-Amyl alcohol | n-Amyl acetate | 2.0 | 96 |

| Acetic Acid | Isoamyl alcohol | Isoamyl acetate | 2.5 | 95 |

| Acetic Acid | Cyclohexanol | Cyclohexyl acetate | 3.0 | 85 |

| Propionic Acid | n-Butanol | n-Butyl propionate | 2.5 | 90 |

| Butyric Acid | n-Butanol | n-Butyl butyrate | 2.5 | 91 |

| Valeric Acid | Ethanol | Ethyl valerate | 2.0 | 92 |

Data extracted from a study by Li, G. (1999).[11]

2.2. Other Catalytic Applications

Beyond esterification, this compound has been employed as a catalyst in:

-

The synthesis of quinoline (B57606) and pyridine (B92270) derivatives.

-

The synthesis of β-naphthyl methyl ether and β-naphthyl ethyl ether.[10]

-

Acetalation and ketalation reactions.[10]

-

The hydrolysis of sucrose.[10]

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature: the catalytic esterification of carboxylic acids and alcohols.

3.1. General Protocol for Fischer Esterification using this compound

This protocol is adapted from the work of Li, G. (1999) on the efficient esterification of primary and secondary alcohols.[11]

Materials:

-

Carboxylic acid (e.g., acetic acid, 0.4 mol)

-

Alcohol (e.g., n-butanol, 0.4 mol)

-

This compound (NaHSO₄·H₂O, 1.0 g)

-

Boiling chips

-

10% Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Automatic water separator (Dean-Stark apparatus)

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine the carboxylic acid (0.4 mol), alcohol (0.4 mol), this compound (1.0 g), and a few boiling chips in a round-bottom flask.

-

Equip the flask with an automatic water separator which is attached to a reflux condenser.

-

Heat the mixture to reflux using a heating mantle.

-

Continue refluxing until no more water is collected in the water separator.

-

Allow the reaction mixture to cool to room temperature.

-

Filter off the catalyst (this compound).

-

Transfer the filtrate to a separatory funnel and wash with a 10% sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the resulting ester by distillation under normal pressure.

Visualized Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes and relationships related to the use of this compound in catalysis.

Caption: Experimental workflow for esterification using NaHSO₄·H₂O.

Caption: Generalized acid-catalyzed esterification (Fischer) mechanism.

Caption: Relationship between properties and catalytic advantages.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sodium Bisulfate [commonorganicchemistry.com]

- 3. This compound | H3NaO5S | CID 23673662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium bisulfate - Wikipedia [en.wikipedia.org]

- 5. Sodium Bisulfate: Structure, Properties & Uses Explained [vedantu.com]

- 6. Sodium Bisulfate Chemical Information – Jones Hamilton [jones-hamilton.com]

- 7. Physical and chemical properties of sodium bisulfate | MEL Chemistry [melscience.com]

- 8. abachemicals.com [abachemicals.com]

- 9. collegedunia.com [collegedunia.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Synthesis and Characterization of Sodium Bisulfate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of sodium bisulfate monohydrate (NaHSO₄·H₂O), a compound of significant interest in various chemical and pharmaceutical applications. This document details common synthetic routes, purification methods, and a full suite of characterization techniques essential for confirming the identity, purity, and physicochemical properties of the material.

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the partial neutralization of sulfuric acid. The choice of starting material can be adapted based on laboratory availability and desired purity. The most common and practical laboratory-scale synthetic routes are detailed below.

Synthesis from Sodium Hydroxide (B78521) and Sulfuric Acid

This method relies on the straightforward acid-base neutralization of sodium hydroxide with a stoichiometric amount of sulfuric acid. Precise control of the molar ratio is critical to prevent the formation of the fully neutralized product, sodium sulfate (B86663) (Na₂SO₄).

Reaction: NaOH + H₂SO₄ → NaHSO₄ + H₂O

Then, upon crystallization from the aqueous solution: NaHSO₄ + H₂O → NaHSO₄·H₂O

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below.

| Step | Procedure | Observations |

| 1. Reagent Preparation | Prepare a 20% (w/v) aqueous solution of sodium hydroxide (e.g., dissolve 20 g of NaOH in 100 mL of deionized water). Prepare a 20% (v/v) aqueous solution of sulfuric acid by slowly adding concentrated H₂SO₄ to deionized water with constant stirring in an ice bath. | The dissolution of NaOH is exothermic. The dilution of H₂SO₄ is highly exothermic and requires careful handling. |

| 2. Titration (Optional but Recommended) | To ensure a precise 1:1 molar ratio, titrate a known volume of the H₂SO₄ solution with the NaOH solution using a suitable indicator (e.g., phenolphthalein) to determine the exact volume of NaOH needed for complete neutralization (to Na₂SO₄). For the synthesis of NaHSO₄, use exactly half of this determined volume of NaOH. | The endpoint of the titration indicates the volume of NaOH required to form Na₂SO₄. |

| 3. Reaction | In a beaker equipped with a magnetic stirrer, place a precisely measured volume of the 20% sulfuric acid solution. Slowly add the calculated volume of the 20% sodium hydroxide solution (for a 1:1 molar ratio) to the sulfuric acid solution while stirring continuously. Monitor the temperature of the reaction mixture. | The reaction is exothermic, leading to a noticeable increase in temperature. |

| 4. Crystallization | Transfer the resulting solution to an evaporating dish and gently heat on a water bath to concentrate the solution until signs of crystallization appear on the surface. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. | White crystals of this compound will precipitate from the solution. |

| 5. Isolation and Purification | Isolate the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any residual acid or unreacted starting materials. | The filtrate will contain any excess reactants or soluble impurities. |

| 6. Drying | Dry the purified crystals by pressing them between filter papers and then placing them in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel) at room temperature. | The final product should be a white, crystalline solid. |

Synthesis from Sodium Chloride and Sulfuric Acid

This industrial method, known as the Mannheim process, can be adapted for laboratory use. It involves the reaction of sodium chloride with sulfuric acid at elevated temperatures, producing hydrogen chloride gas as a byproduct.[1] This reaction should be performed in a well-ventilated fume hood.

Reaction: NaCl + H₂SO₄ → NaHSO₄ + HCl(g)

Experimental Protocol:

| Step | Procedure | Observations |

| 1. Reactant Setup | In a round-bottom flask, place a known mass of finely ground sodium chloride. In a dropping funnel, place a stoichiometric amount of concentrated sulfuric acid. | Ensure all glassware is dry. |

| 2. Reaction | Slowly add the concentrated sulfuric acid to the sodium chloride with gentle swirling. The reaction will begin at room temperature but may require gentle heating to go to completion. Connect the flask to a gas trap to safely neutralize the evolving HCl gas. | Vigorous effervescence of hydrogen chloride gas will be observed. The reaction is exothermic. |

| 3. Completion and Isolation | Once the gas evolution ceases, gently heat the reaction mixture to ensure the reaction is complete and to drive off any remaining HCl. The resulting molten sodium bisulfate is then allowed to cool and solidify. | The final product is anhydrous sodium bisulfate. |

| 4. Hydration | Dissolve the anhydrous sodium bisulfate in a minimum amount of warm deionized water. | |

| 5. Crystallization and Purification | Follow steps 4-6 from the protocol in Section 1.1 to obtain purified this compound crystals. |

Synthesis from Sodium Sulfate and Sulfuric Acid

This method involves the reaction of sodium sulfate with sulfuric acid. It is a convenient route if sodium sulfate is readily available.

Reaction: Na₂SO₄ + H₂SO₄ → 2NaHSO₄

Experimental Protocol:

| Step | Procedure | Observations |

| 1. Reactant Preparation | Prepare a saturated aqueous solution of sodium sulfate. | |

| 2. Reaction | To the saturated sodium sulfate solution, slowly add a stoichiometric amount of concentrated sulfuric acid with constant stirring. | The reaction is exothermic. |

| 3. Crystallization and Purification | Follow steps 4-6 from the protocol in Section 1.1 to induce crystallization and purify the this compound. |

Characterization of this compound

A thorough characterization is essential to confirm the synthesis of the desired compound and to assess its purity and physical properties. The following are standard techniques used for the characterization of this compound.

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the spectrum will show characteristic bands for the bisulfate anion and the water of hydration.

Experimental Protocol:

| Parameter | Description |

| Instrument | A standard FTIR spectrometer. |

| Sample Preparation | The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. |

| Measurement Range | Typically 4000-400 cm⁻¹. |

| Data Acquisition | A sufficient number of scans (e.g., 32) are averaged to obtain a high signal-to-noise ratio. A background spectrum is recorded prior to the sample measurement. |

Expected Data:

The FTIR spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water of hydration |

| ~1680 | H-O-H bending of water of hydration |

| ~1180, ~1050 | Asymmetric and symmetric S-O stretching of the HSO₄⁻ anion |

| ~880 | S-OH stretching |

| ~600, ~570 | O-S-O bending modes |

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the symmetric vibrations of non-polar bonds.

Experimental Protocol:

| Parameter | Description |

| Instrument | A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm). |

| Sample Preparation | The solid sample is placed directly in the path of the laser beam. |

| Data Acquisition | The spectrum is collected over a specific wavenumber range with an appropriate laser power and acquisition time to avoid sample degradation. |

Expected Data:

The Raman spectrum of this compound will show characteristic peaks for the sulfate group.

| Wavenumber (cm⁻¹) | Assignment |

| ~1050 (strong) | ν₁(SO₄) symmetric stretching |

| ~1200 | ν₃(SO₄) asymmetric stretching |

| ~620 | ν₄(SO₄) bending |

| ~450 | ν₂(SO₄) bending |

Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. Together, they provide information on dehydration, decomposition, and phase transitions. The monohydrate dehydrates at approximately 58.5 °C.[1] Heating to higher temperatures (around 315 °C) results in the decomposition of the anhydrous form to sodium pyrosulfate (Na₂S₂O₇).[1]

Experimental Protocol:

| Parameter | Description |

| Instrument | A simultaneous TGA-DSC instrument. |

| Sample Preparation | A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an aluminum or alumina (B75360) crucible. |

| Atmosphere | The analysis is typically carried out under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min). |

| Heating Rate | A constant heating rate, typically 10 °C/min, is applied over a defined temperature range (e.g., 25 °C to 400 °C). |

Expected Data:

A typical TGA-DSC thermogram of this compound will show distinct events.

| Temperature Range (°C) | TGA Observation | DSC Observation | Process |

| ~50 - 100 | Weight loss corresponding to one water molecule (~13%) | Endothermic peak | Dehydration of NaHSO₄·H₂O to NaHSO₄ |

| > 280 | Further weight loss | Endothermic peak | Decomposition of NaHSO₄ to Na₂S₂O₇ and H₂O |

X-ray Diffraction (XRD)

Powder XRD is a powerful technique for identifying the crystalline phase of a material and determining its crystal structure. This compound has a monoclinic crystal structure.[1]

Experimental Protocol:

| Parameter | Description |

| Instrument | A powder X-ray diffractometer. |

| Radiation Source | Commonly Cu Kα radiation (λ = 1.5406 Å). |

| Sample Preparation | The crystalline sample is finely ground to a homogeneous powder and mounted on a sample holder. |

| Scan Parameters | The diffraction pattern is recorded over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed. |

Expected Data:

The resulting powder XRD pattern will show a unique set of diffraction peaks at specific 2θ angles, which can be compared to a reference database (e.g., ICDD) for phase identification. The crystal structure data for anhydrous sodium bisulfate is provided as a reference.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | P2₁/c | 7.01 | 8.24 | 7.03 | 90 | 119.5 | 90 |

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

References

An In-Depth Technical Guide to the Thermal Behavior of Sodium Bisulfate Monohydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior of sodium bisulfate monohydrate when used in organic solvents. While direct studies on its thermal decomposition profile in these media are not extensively documented in readily available literature, this guide synthesizes information on its application as a catalyst at elevated temperatures, which inherently provides insights into its stability and reactivity. The focus is on its role in organic synthesis, the reaction conditions employed, and the observed chemical transformations.

Introduction: Thermal Properties in the Absence of Organic Solvents

This compound (NaHSO₄·H₂O) is an acidic salt that exhibits distinct thermal decomposition stages. Understanding its behavior in an inert environment is crucial before examining its interactions with organic solvents.

-

Dehydration: The initial decomposition step involves the loss of the water of hydration. This typically occurs at approximately 58.5 °C, where the monohydrate converts to the anhydrous form (NaHSO₄)[1][2].

-

Conversion to Sodium Pyrosulfate: Upon further heating, the anhydrous sodium bisulfate undergoes a second decomposition. Two molecules of sodium bisulfate condense to form sodium pyrosulfate (Na₂S₂O₇) and release a molecule of water. This reaction occurs at temperatures ranging from 280 °C to 315 °C[2].

The overall neat thermal decomposition pathway is as follows:

NaHSO₄·H₂O → (at 58.5 °C) → NaHSO₄ + H₂O

2 NaHSO₄ → (at >280 °C) → Na₂S₂O₇ + H₂O [1][2]

Behavior in Organic Solvents: A Catalyst for High-Temperature Reactions

In the context of organic solvents, this compound is primarily employed as a solid acid catalyst for a variety of chemical transformations that require elevated temperatures. Its "decomposition" in these environments is often intertwined with its catalytic role and its reactions with the solvent or other reagents.

Key Applications at Elevated Temperatures

This compound is a cost-effective and efficient catalyst for several important organic reactions:

-

Esterification: It catalyzes the formation of esters from carboxylic acids and alcohols[3][4]. The reaction is typically carried out under reflux conditions, with the sodium bisulfate facilitating the removal of water to drive the equilibrium towards the product.

-

Dehydration of Alcohols: It is used to dehydrate alcohols to form alkenes[5]. This application highlights its behavior at high temperatures (e.g., 175-180 °C) in the presence of organic molecules.

Quantitative Data: Summary of Reaction Conditions

The following table summarizes key quantitative data from literature on the use of sodium bisulfate (or the closely related potassium bisulfate) in organic reactions at high temperatures. This data provides operational parameters for its use and indicates its stability under these conditions.

| Reaction Type | Substrate(s) | Solvent/Medium | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Dehydration | n-Decanol | Neat (n-Decanol) | NaHSO₄ | 175 | - | ~30% (oil) | [5] |

| Dehydration | Tetrol 26a | DMSO | KHSO₄ | 180 | 3.5 min | 43.0 | [5] |

| Esterification | Acetic Acid + Alcohol | Neat | NaHSO₄·H₂O | Reflux | - | High | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing work. The following are representative experimental protocols for the key applications of this compound in organic synthesis at elevated temperatures.

Protocol for Catalytic Esterification

-

Objective: To synthesize an ester from a carboxylic acid and an alcohol using this compound as a catalyst[3].

-

Apparatus: A round-bottom flask equipped with an automatic water separator (e.g., Dean-Stark apparatus) and a reflux condenser.

-

Procedure:

-

Place a mixture of the carboxylic acid (0.4 mol), the alcohol (0.4 mol), and this compound (1.0 g) in the reaction flask.

-

Add boiling chips to ensure smooth boiling.

-

Assemble the water separator and reflux condenser.

-

Heat the mixture to reflux using a heating mantle.

-

Continue refluxing until water is no longer collected in the separator.

-

Cool the reaction mixture and filter to remove the catalyst.

-

The filtrate is then washed with a 10% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and distill to purify the ester product[3].

-

Protocol for Dehydration of a Higher Alcohol

-

Objective: To dehydrate a higher alcohol to an alkene using sodium bisulfate[5].

-

Apparatus: A distillation setup.

-

Procedure:

-

In a distillation flask, combine the higher alcohol (e.g., 50 ml of n-decanol) with sodium bisulfate (130 g).

-

Heat the mixture to the reaction temperature (e.g., 175 °C).

-

A mixture of water and the alkene product will distill over.

-

Side reactions, such as oxidation (indicated by the smell of SO₂), and the formation of tar are possible at these temperatures[5].

-

Reaction Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical pathways involving this compound in organic solvents at high temperatures.

The primary role of sodium bisulfate in alcohol dehydration is as a proton donor, which is characteristic of an E1 or E2 elimination mechanism.

Caption: Catalytic pathway for the dehydration of a primary alcohol using sodium bisulfate.

At elevated temperatures, particularly during reactions like alcohol dehydration, sodium bisulfate can undergo further decomposition, which can lead to side reactions such as oxidation.

Caption: Potential side reaction pathway involving the decomposition of sodium bisulfate at high temperatures.

Conclusion

The thermal decomposition of this compound in organic solvents is not a simple, well-defined process but is rather intrinsically linked to its function as an acid catalyst in high-temperature organic synthesis. The initial dehydration of the monohydrate occurs at a relatively low temperature. At the higher temperatures required for reactions like esterification and alcohol dehydration, the anhydrous sodium bisulfate acts as a proton source. While stable enough to effectively catalyze these reactions, conditions such as temperatures exceeding 175 °C can lead to side reactions, including oxidation of organic substrates, suggesting the onset of further decomposition of the bisulfate anion. For drug development professionals, this compound serves as a practical and economical acid catalyst, but careful temperature control is necessary to minimize the formation of impurities from these side reactions. Further research using thermal analysis techniques like TGA and DSC on solutions of sodium bisulfate in various inert, high-boiling organic solvents would be beneficial to decouple its catalytic activity from its intrinsic thermal stability in these media.

References

- 1. Physical and chemical properties of sodium bisulfate | MEL Chemistry [melscience.com]

- 2. Sodium bisulfate - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Sciencemadness Discussion Board - dehydrating higher alcohols with bisulfate - Powered by XMB 1.9.11 [sciencemadness.org]

The Hygroscopic Nature of Sodium Bisulfate Monohydrate: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of sodium bisulfate monohydrate (NaHSO₄·H₂O) and its implications in experimental setups. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction to this compound

This compound is the sodium salt of the bisulfate anion, containing one molecule of water of hydration.[1][2][3][4] It is a white, crystalline solid that is readily soluble in water, forming an acidic solution.[2][5][6] The anhydrous form is known to be hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[2][6] This property is critical to consider in experimental design and execution, as unintended water absorption can lead to inaccuracies in concentration, reactivity, and overall experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its anhydrous form is presented in Table 1. Understanding these properties is fundamental to its proper handling and application in research and development.

| Property | This compound | Sodium Bisulfate (Anhydrous) |

| Chemical Formula | NaHSO₄·H₂O | NaHSO₄ |

| Molecular Weight | 138.07 g/mol | 120.06 g/mol |

| Appearance | White crystalline solid | White solid |

| Melting Point | 58.5 °C (decomposes) | 315 °C |

| Solubility in Water | 28.6 g/100mL at 25°C; 100 g/100mL at 100°C | Soluble |

| Acidity (pKa) | 1.99 | 1.99 |

| Hygroscopicity | Hygroscopic | Very hygroscopic |

Data compiled from multiple sources.[1][2]

Hygroscopic Behavior and Deliquescence

The deliquescence relative humidity (DRH) is a critical parameter for any hygroscopic solid. It is the specific relative humidity at which the substance will begin to absorb enough atmospheric moisture to dissolve and form a solution. While a precise DRH value for this compound is not available in common databases, it is crucial for researchers to be aware of this phenomenon and to control the humidity in their experimental environment to prevent it.[7]

Experimental Protocols

Handling and Storage of this compound

Due to its hygroscopic nature, stringent handling and storage procedures are necessary to maintain the integrity of this compound.

Storage:

-

Store in a tightly sealed, airtight container.

-

Keep in a cool, dry, and well-ventilated area.

-

Avoid exposure to moisture and humid environments.

-

Consider the use of a desiccator for long-term storage.

Handling:

-

Minimize the time the container is open to the atmosphere.

-

Work in a controlled environment, such as a glove box with controlled humidity, for sensitive applications.

-

Use dry, clean spatulas and weighing boats.

-

If the material has been exposed to humidity and appears caked, it may need to be dried before use, though this can be challenging without altering its hydration state.

Determination of Water Content

Accurately determining the water content of this compound is essential for preparing solutions of known concentrations. Two common methods for this are Karl Fischer titration and thermogravimetric analysis (TGA).

4.2.1. Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining water content.

Principle: This method is based on the reaction of iodine with water in the presence of sulfur dioxide, an alcohol, and a base.

Generalized Protocol:

-

Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be sealed to prevent the ingress of atmospheric moisture.

-

Solvent Preparation: Use a suitable solvent, such as anhydrous methanol, in the titration vessel. The solvent's own water content must be determined and accounted for.

-

Sample Preparation: Accurately weigh a sample of this compound. The sample size should be chosen based on the expected water content to ensure an appropriate titration volume.

-

Titration: Introduce the sample into the titration vessel. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

-

Calculation: The water content is calculated based on the volume of titrant used and the known titer of the reagent.

4.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

Principle: By heating the sample in a controlled atmosphere, the loss of water of hydration can be observed as a distinct mass loss step.

Generalized Protocol:

-

Instrument Setup: Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample into a tared TGA pan.

-

Analysis: Place the sample in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) under a dry, inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram will show a mass loss corresponding to the dehydration of the monohydrate. The percentage of mass loss can be used to calculate the initial water content. The dehydration of this compound is expected to occur around its melting point of 58.5 °C.

Role in Drug Development and Experimental Setups

Sodium bisulfate is utilized in various industrial applications, including as a pH adjuster in food and cleaning products.[8] In the context of drug development, its primary role is as a pharmaceutical excipient for pH control.[6][8]

pH Control in Formulations

The acidic nature of sodium bisulfate solutions makes it a useful excipient for adjusting and maintaining the pH of pharmaceutical formulations.[6][8] This is particularly important for:

-

Drug Stability: Many active pharmaceutical ingredients (APIs) are stable only within a specific pH range.

-

Solubility: The solubility of ionizable drugs can be significantly influenced by the pH of the formulation.

-

Biological Activity: The therapeutic efficacy of some drugs is pH-dependent.

The workflow for utilizing sodium bisulfate for pH control in a formulation is outlined in Figure 1.

Caption: Workflow for pH adjustment in a pharmaceutical formulation using sodium bisulfate.

Antimicrobial Properties

The acidic environment created by sodium bisulfate can inhibit the growth of certain microorganisms. This property can be beneficial in preventing microbial contamination in some formulations.

Considerations for Signaling Pathway Research

While some sulfur-containing compounds, like hydrogen sulfide, are known to act as signaling molecules, there is currently a lack of specific research directly implicating the bisulfate anion (HSO₄⁻) in specific cellular signaling pathways relevant to drug development. Researchers should be mindful of the pH changes induced by sodium bisulfate, as alterations in intracellular or extracellular pH can indirectly affect various signaling cascades. The potential for the bisulfate anion itself to interact with cellular components remains an area for further investigation.

A generalized representation of how an external agent might influence a cellular signaling pathway is shown in Figure 2.

Caption: Potential mechanisms of interaction between an external agent and a cellular signaling pathway.

Conclusion

The hygroscopic nature of this compound is a critical factor that must be carefully managed in experimental settings. Proper handling, storage, and the ability to accurately determine its water content are paramount for obtaining reliable and reproducible results. While its primary application in drug development is as a pH control agent, its potential for other functionalities warrants further investigation. Researchers are encouraged to implement the protocols outlined in this guide to mitigate the challenges associated with the hygroscopicity of this compound.

References

- 1. Sodium Bisulfate [commonorganicchemistry.com]

- 2. Sodium bisulfate | 7681-38-1 [chemicalbook.com]

- 3. This compound | 10034-88-5 [chemicalbook.com]

- 4. This compound | H3NaO5S | CID 23673662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium Bisulfate: A Sustainable Solution for PH Control [eureka.patsnap.com]

- 6. Sodium bisulfate: uses, Produce method, and Regulation_Chemicalbook [chemicalbook.com]

- 7. A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Sodium Bisulfate Monohydrate: A Viable and Eco-Friendly Solid Acid Catalyst Alternative to Sulfuric Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The use of strong mineral acids, particularly sulfuric acid (H₂SO₄), as catalysts in organic synthesis is a long-established practice. However, the inherent drawbacks of sulfuric acid, such as its corrosive nature, difficulty in handling, and the generation of acidic waste streams, have prompted a search for safer, more environmentally benign, and reusable alternatives. Sodium bisulfate monohydrate (NaHSO₄·H₂O), a readily available, inexpensive, and crystalline solid, has emerged as a promising substitute. This technical guide provides a comprehensive overview of the applications of this compound as a solid acid catalyst in various organic transformations, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate its adoption in research and development.

Advantages of this compound over Sulfuric Acid

This compound offers several distinct advantages over concentrated sulfuric acid, making it an attractive choice for a variety of chemical reactions:

-

Solid and Non-Corrosive: As a crystalline solid, it is significantly easier and safer to handle, weigh, and store compared to highly corrosive concentrated sulfuric acid.[1]

-

Ease of Separation: Being a heterogeneous catalyst in many organic solvents, it can be easily separated from the reaction mixture by simple filtration, enabling straightforward product purification and catalyst recycling.

-

Reduced Side Reactions: The use of sulfuric acid can sometimes lead to undesirable side reactions such as charring, oxidation, or dehydration of sensitive substrates. This compound is generally a milder catalyst, often leading to cleaner reaction profiles and higher yields of the desired product.

-

Environmental Friendliness: The use of a solid, reusable catalyst minimizes the generation of acidic waste, aligning with the principles of green chemistry.

-

Cost-Effectiveness: Sodium bisulfate is an inexpensive and readily available industrial chemical.

Applications in Organic Synthesis

This compound has proven to be an effective catalyst for a range of important organic reactions, including esterifications, multicomponent reactions, and condensation reactions.

Esterification of Carboxylic Acids

The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis. This compound efficiently catalyzes this reaction, offering high yields under relatively mild conditions.

| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst (mol%) | Reaction Time (h) | Yield (%) |

| Acetic Acid | n-Butanol | 1:1 | 2.5 | 3 | 95 |

| Acetic Acid | Isoamyl alcohol | 1:1 | 2.5 | 4 | 92 |

| Propionic Acid | Ethanol (B145695) | 1:1.2 | 3 | 5 | 90 |

| Benzoic Acid | Methanol | 1:1.5 | 5 | 8 | 88 |

| Stearic Acid | n-Butanol | 1:4 | 7 | 2 | 96.4[2] |

Data compiled from various sources, specific conditions may vary.

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine glacial acetic acid (0.1 mol), n-butanol (0.1 mol), and this compound (0.0025 mol).

-

Add a suitable solvent, such as toluene (B28343) or cyclohexane, to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 3-4 hours), cool the mixture to room temperature.

-

Filter the solid catalyst.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

-

Purify the resulting ester by distillation.

Caption: Workflow for Fischer esterification using NaHSO₄·H₂O.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are important scaffolds in medicinal chemistry. This compound serves as an efficient and environmentally friendly catalyst for this transformation. The classical Biginelli reaction often uses strong acids like HCl or H₂SO₄.[3]

| Aldehyde | β-Dicarbonyl Compound | Urea (B33335)/Thiourea | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | 10 | 100 | 45 | 92 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 | 100 | 30 | 95 |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 10 | 100 | 60 | 88 |

| Benzaldehyde | Methyl acetoacetate | Thiourea | 15 | 100 | 50 | 90 |

Solvent-free conditions are often employed for this reaction.

-

In a round-bottom flask, thoroughly mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and this compound (0.1 mmol).

-

Heat the mixture at 100°C with stirring for the specified time (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add cold water to the solidified mass and stir vigorously.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Caption: Workflow for the Biginelli reaction using NaHSO₄·H₂O.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. While concentrated sulfuric acid is traditionally used, this compound provides a milder and more convenient alternative.

| Phenol | β-Keto Ester | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| Resorcinol (B1680541) | Ethyl acetoacetate | 20 | 120 | 2 | 90 |

| Phenol | Ethyl acetoacetate | 25 | 130 | 4 | 75 |

| m-Cresol | Ethyl acetoacetate | 20 | 120 | 3 | 85 |

| Catechol | Ethyl benzoylacetate | 25 | 140 | 5 | 70 |

Solvent-free conditions are often preferred.

-

Grind a mixture of resorcinol (10 mmol), ethyl acetoacetate (10 mmol), and this compound (2 mmol) in a mortar and pestle.

-

Transfer the mixture to a round-bottom flask and heat it in an oil bath at 120°C for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add hot ethanol to the solidified mass to dissolve the product.

-

Filter the hot solution to remove the catalyst.

-

Allow the filtrate to cool to room temperature, which will cause the product to crystallize.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

Caption: Workflow for Pechmann condensation using NaHSO₄·H₂O.

Catalyst Recyclability and Reuse

A significant advantage of using this compound as a heterogeneous catalyst is its potential for recycling and reuse. After the reaction, the solid catalyst can be recovered by simple filtration. The recovered catalyst can be washed with a suitable solvent (e.g., diethyl ether or ethyl acetate) to remove any adsorbed organic residues and then dried in an oven before being used in subsequent reactions. Studies have shown that the catalytic activity of this compound remains high even after several cycles, making it a cost-effective and sustainable catalyst.[4]

Conclusion

This compound has demonstrated its utility as a versatile, efficient, and environmentally friendly solid acid catalyst for a variety of important organic transformations. Its ease of handling, mild reaction conditions, high yields, and reusability make it a superior alternative to conventional mineral acids like sulfuric acid. For researchers and professionals in drug development and chemical synthesis, the adoption of this compound can lead to safer, more sustainable, and cost-effective processes. This guide provides the necessary data and protocols to encourage the broader application of this promising solid acid catalyst.

References

Solubility of Sodium Bisulfate Monohydrate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of sodium bisulfate monohydrate in common organic solvents. This compound (NaHSO₄·H₂O), an acidic salt, exhibits distinct solubility characteristics that are crucial for its application in various chemical processes, including synthesis, purification, and formulation development. This document provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Core Topic: Solubility Profile

This compound is characterized by its high solubility in aqueous solutions. However, its solubility in organic solvents is generally limited. This is attributed to the high lattice energy of the ionic salt and the significant difference in polarity between the salt and most organic solvents. Furthermore, in protic organic solvents, such as alcohols, this compound can undergo decomposition rather than simple dissolution.

Data Presentation: Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively reported in publicly available literature. This is largely due to its very low solubility and its tendency to react with certain solvents. The available information is summarized in the table below.

| Solvent | Chemical Formula | Solubility | Notes |

| Ethanol | C₂H₅OH | Decomposes | Decomposed by alcohol into sodium sulfate (B86663) and free sulfuric acid.[1] Insoluble.[2] |

| Acetone (B3395972) | C₃H₆O | Very Low / Insoluble | Anhydrous sodium bisulfate appears to be insoluble. In the presence of water, it may form a two-phase system with a concentrated aqueous lower layer.[3] |

| Toluene | C₇H₈ | Insoluble | [2] |

| Xylene | C₈H₁₀ | Insoluble | [2] |

| Pyridine | C₅H₅N | Insoluble | [2] |

It is important to note that for hygroscopic compounds like sodium bisulfate, the presence of even trace amounts of water can significantly affect solubility in organic solvents.

Experimental Protocols

For researchers needing to determine the solubility of this compound in a specific organic solvent system, the following experimental protocols provide a robust framework.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Apparatus:

-

This compound

-

Organic Solvent of Interest

-

Analytical Balance

-

Thermostatic Shaker or Magnetic Stirrer with Hotplate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven

-

Volumetric flasks and pipettes

-

Conical flasks with stoppers

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or a magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).[4][5]

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, allow the solution to stand at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, to avoid precipitation or further dissolution.

-

Filter the supernatant using a syringe filter or other suitable filtration apparatus to remove any remaining solid particles. The filter material should be compatible with the organic solvent.

-

-

Determination of Solute Concentration:

-

Transfer a precisely measured volume of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hotplate at a temperature below the decomposition temperature of the solute, or using a rotary evaporator).

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at an appropriate temperature until a constant weight is achieved.[4][5]

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent, or grams of solute per 100 mL of solvent.

-

Calculate the mass of the dissolved solute from the final weight of the evaporating dish and residue minus the initial weight of the empty dish.

-

The mass of the solvent can be determined from the initial volume of the filtrate and the density of the solvent at the experimental temperature.

-

Spectroscopic Method for Solubility Determination

For compounds that have a chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility. This method relies on Beer-Lambert's law.

Materials and Apparatus:

-

This compound

-

Organic Solvent of Interest (must be transparent in the UV-Vis range of interest)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical Balance

-

Filtration apparatus

Procedure:

-

Preparation of a Standard Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and separate the undissolved solid.

-

-

Analysis of the Saturated Solution:

-

Carefully dilute a known volume of the clear, saturated filtrate with the organic solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the standard curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of an inorganic salt, such as this compound, in an organic solvent.

References

The Core Mechanism of Sodium Bisulfate Monohydrate as an Acid Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium bisulfate monohydrate (NaHSO₄·H₂O) has emerged as a versatile, efficient, and environmentally benign acid catalyst for a wide array of organic transformations. Its solid, non-corrosive, and easy-to-handle nature makes it a superior alternative to conventional liquid acids like sulfuric acid, particularly in industrial applications and green chemistry. This technical guide delves into the core mechanism of action of this compound as a Brønsted acid catalyst, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The Fundamental Principle: A Solid Source of Protons

The catalytic activity of this compound stems from its ability to act as a solid-state source of protons (H⁺). In the crystalline structure, the bisulfate anion (HSO₄⁻) contains a proton that can be donated to a substrate, thereby initiating a variety of acid-catalyzed reactions. The presence of a water molecule in the monohydrate form can facilitate proton transfer and influence the catalyst's activity and stability.

The general mechanism involves the protonation of a substrate by NaHSO₄·H₂O, which enhances the electrophilicity of the substrate and makes it more susceptible to nucleophilic attack. After the reaction is complete, the catalyst is regenerated and can, in many cases, be recovered and reused.

Key Organic Transformations Catalyzed by this compound

This compound has proven effective in catalyzing a range of important organic reactions. This section will explore the mechanism and provide quantitative data for several key transformations.

Synthesis of β-Acetamido Ketones

The one-pot, four-component synthesis of β-acetamido ketones is a notable application of this compound catalysis. This reaction is of significant interest in medicinal chemistry due to the biological activities of the products.

Mechanism of Action:

The reaction is believed to proceed through the initial activation of the aldehyde by the proton from this compound. This is followed by the formation of an N-acylimine intermediate, which then undergoes a nucleophilic attack by the enolized ketone.

Quantitative Data:

The following table summarizes the results for the synthesis of various β-acetamido ketones using this compound as a catalyst.[1]

| Entry | Aldehyde | Ketone | Time (h) | Yield (%) |

| 1 | C₆H₅CHO | C₆H₅COCH₃ | 2.5 | 83 |

| 2 | 4-CH₃C₆H₄CHO | C₆H₅COCH₃ | 3 | 82 |

| 3 | 4-ClC₆H₄CHO | C₆H₅COCH₃ | 4.5 | 81 |

| 4 | 4-NO₂C₆H₄CHO | C₆H₅COCH₃ | 5 | 75 |

| 5 | C₆H₅CHO | 4-ClC₆H₄COCH₃ | 3 | 78 |

| 6 | 4-CH₃C₆H₄CHO | 4-CH₃C₆H₄COCH₃ | 3.5 | 80 |

Experimental Protocol:

A general procedure for the synthesis of β-acetamido ketones is as follows:[1]

-

A mixture of the aldehyde (1 mmol), ketone (1 mmol), acetyl chloride (2 mmol), and acetonitrile (4 mL) is prepared in a round-bottom flask.

-

This compound (0.5 mmol, 50 mol%) is added to the mixture.

-

The reaction mixture is refluxed with stirring for the time specified in the table above.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is filtered off.

-

The filtrate is poured into ice-cold water, and the resulting solid is collected by filtration.

-

The crude product is purified by recrystallization from ethanol.

Synthesis of 1-Amidoalkyl-2-naphthols

The synthesis of 1-amidoalkyl-2-naphthols is another important multicomponent reaction catalyzed by this compound. These compounds are valuable intermediates in the synthesis of various biologically active molecules.

Mechanism of Action:

The reaction is thought to proceed via the formation of an ortho-quinone methide (o-QM) intermediate. The aldehyde is first activated by the proton from NaHSO₄·H₂O, followed by condensation with 2-naphthol (B1666908) to form the o-QM. Subsequent nucleophilic addition of the amide to the o-QM yields the final product.[2][3]

Quantitative Data:

The following table presents data for the synthesis of 1-amidoalkyl-2-naphthols using silica-supported sodium bisulfate (NaHSO₄·SiO₂) as the catalyst under solvent-free conditions.

| Entry | Aldehyde | Amide | Time (min) | Yield (%) |

| 1 | C₆H₅CHO | Acetamide | 20 | 95 |

| 2 | 4-CH₃C₆H₄CHO | Acetamide | 25 | 92 |

| 3 | 4-ClC₆H₄CHO | Acetamide | 15 | 96 |

| 4 | 4-NO₂C₆H₄CHO | Acetamide | 10 | 98 |

| 5 | C₆H₅CHO | Benzamide | 30 | 90 |

| 6 | 4-CH₃OC₆H₄CHO | Benzamide | 35 | 88 |

Experimental Protocol:

A representative experimental procedure for the synthesis of 1-amidoalkyl-2-naphthols is as follows:

-

A mixture of 2-naphthol (1 mmol), the aldehyde (1 mmol), and the amide (1.2 mmol) is prepared.

-

NaHSO₄·SiO₂ (0.02 g) is added to the mixture.

-

The reaction mixture is heated at 100 °C under solvent-free conditions for the specified time.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and ethyl acetate (B1210297) is added.

-

The catalyst is removed by filtration.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from ethanol.

Fischer Esterification

The Fischer esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a classic example of an acid-catalyzed reaction. This compound serves as an effective and easy-to-handle catalyst for this transformation.

Mechanism of Action:

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[4][5][6]

Quantitative Data:

| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Acetic Acid | Ethanol | 10 | 4 | 85 |

| 2 | Benzoic Acid | Methanol | 5 | 6 | 92 |

| 3 | Lauric Acid | n-Butanol | 8 | 5 | 90 |

| 4 | Adipic Acid | Isopropanol | 10 | 8 | 82 |

Experimental Protocol:

A general procedure for Fischer esterification using this compound is as follows:[7][8][9][10][11]

-

The carboxylic acid (1 equiv.), the alcohol (3 equiv.), and this compound (5-10 mol%) are combined in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and stirred for the specified time.

-

The reaction is monitored by TLC or GC.

-

Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude ester is purified by distillation or column chromatography.

Experimental Workflow and Catalyst Recovery

A significant advantage of using this compound is its heterogeneous nature in many organic solvents, which simplifies the experimental workflow and allows for catalyst recovery and reuse.

Conclusion

This compound is a highly effective and practical acid catalyst for a variety of organic reactions. Its mechanism of action is rooted in its ability to provide a proton to activate substrates, thereby facilitating nucleophilic attack. The data and protocols presented in this guide demonstrate its utility in the synthesis of valuable organic compounds. For researchers and professionals in drug development and other scientific fields, NaHSO₄·H₂O offers a green, cost-effective, and efficient alternative to traditional acid catalysts, contributing to the development of more sustainable chemical processes.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. cerritos.edu [cerritos.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]

A Comprehensive Technical Guide to the Safe Handling of Sodium Bisulfate Monohydrate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for sodium bisulfate monohydrate (NaHSO₄·H₂O) in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment.

Hazard Identification and Classification

This compound is a corrosive solid that can cause severe eye damage and skin irritation.[1][2][3][4] Inhalation of its dust can lead to irritation of the respiratory and gastrointestinal tracts, characterized by symptoms such as burning, coughing, and sneezing.[1][4] Ingestion may result in burns to the digestive tract.[3][4] While it is a stable compound under normal conditions, it is hygroscopic and will absorb moisture from the air.[3]

GHS Classification:

-

Serious Eye Damage/Eye Irritation: Category 1[2]

-

Corrosive to Metals (in aqueous solution)

Toxicological and Physical Properties

A summary of the key toxicological and physical data for this compound is presented in the tables below. This information is crucial for risk assessment and the implementation of appropriate safety measures.

| Toxicological Data | Value | Species | Source |

| Oral LD50 | 2490 mg/kg | Rat | [5][6][7] |

| Dermal LD50 | >2000 mg/kg | Rabbit | [5] |

| Inhalation LC50 | Not available | - | [1][5][7] |

| Skin Corrosion/Irritation | No skin irritation | Rabbit | [2][6] |

| Serious Eye Damage/Irritation | Severe eye irritation/Risk of serious damage | Rabbit | [2][6] |

| Physical and Chemical Properties | Value | Source |

| Appearance | Colorless to white, moist, crystalline solid | [1] |

| Odor | Odorless | [1] |

| Molecular Weight | 138.08 g/mol | [1] |

| Melting Point | 58.5 °C (decomposes) | [8] |

| pH | ~1 (5% solution) | [3] |

| Solubility in Water | 1080 g/L | [6] |

| Specific Gravity | 2.103 | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment should be utilized.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A fume hood is recommended, especially when generating dust or aerosols.[1][9]

-

Eye Wash Stations and Safety Showers: An ANSI-approved eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][9]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[9] A lab coat is required, and a chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a splash hazard.[9]

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator for acid gases and particulates should be used.[1]

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1] Wash hands thoroughly after handling.[1] When preparing solutions, always add this compound to water slowly and with stirring; never add water to the solid.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1][10] It is hygroscopic and should be protected from moisture.[3] Store separately from incompatible materials such as strong bases and oxidizing agents.[1][10]

Experimental Protocols

The following are generalized experimental protocols that incorporate safety measures for common laboratory applications of this compound.

Protocol for pH Adjustment of an Aqueous Solution

-

Preparation: Don all required PPE as outlined in Section 3.2. Work in a chemical fume hood.

-

Reagent Preparation: Slowly and carefully add a pre-weighed amount of this compound to a beaker of deionized water while stirring continuously. The addition should be done in small increments to control the exothermic reaction.

-

pH Monitoring: Use a calibrated pH meter to monitor the pH of the solution being adjusted.

-

Titration: Slowly add the prepared sodium bisulfate solution to the target solution while constantly stirring and monitoring the pH.

-

Completion: Once the desired pH is reached, securely cap the solution and label it appropriately.

-

Cleanup: Clean all glassware and equipment thoroughly. Dispose of waste according to institutional guidelines.

Protocol for Use as a Catalyst in an Esterification Reaction

-

Setup: Assemble the reaction apparatus (e.g., round-bottom flask, condenser, heating mantle) in a fume hood. Ensure all glassware is dry.

-

Reagent Addition: Charge the reaction flask with the carboxylic acid and alcohol.

-

Catalyst Addition: Carefully add a catalytic amount of this compound to the reaction mixture with stirring.

-

Reaction: Heat the reaction mixture to the desired temperature and allow it to proceed for the required time.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a weak base (e.g., sodium bicarbonate solution) to neutralize the acidic catalyst.

-

Extraction and Purification: Proceed with the appropriate extraction and purification steps for the desired ester.

-

Waste Disposal: Dispose of all waste, including the neutralized aqueous layer, according to institutional protocols.

Accidental Release and Spill Management

In the event of a spill, follow these procedures:

-

Small Spill:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep up the spilled solid, avoiding dust generation, and place it in a labeled, sealable container for disposal.[8]

-

Clean the spill area with a damp cloth or paper towel.

-

Wash the area with soap and water.[8]

-

-

Large Spill:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact the institution's emergency response team.

-

Prevent entry into the affected area.

-

If trained and equipped, contain the spill to prevent it from spreading.

-

First Aid Measures

Immediate first aid is crucial in the event of exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Considerations

All waste containing this compound must be disposed of in accordance with federal, state, and local regulations.[1] Contact your institution's environmental health and safety department for specific disposal procedures.

Conclusion

This compound is a valuable reagent in the laboratory, but it poses significant hazards if not handled correctly. By understanding its properties, implementing appropriate engineering controls, consistently using personal protective equipment, and following established safety protocols, researchers can work with this chemical safely and effectively. This guide serves as a comprehensive resource to support a strong safety culture in the laboratory.

References

- 1. dept.harpercollege.edu [dept.harpercollege.edu]

- 2. essvial.com [essvial.com]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. eurofinsus.com [eurofinsus.com]

- 8. Sodium Bisulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. Sodium Bisulfate: Structure, Properties & Uses Explained [vedantu.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Environmental Impact of Sodium Bisulfate Monohydrate in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact of sodium bisulfate monohydrate (NaHSO₄·H₂O), a common reagent in chemical research. This document synthesizes available data on its ecotoxicity, environmental fate, and impact on terrestrial ecosystems to support informed decision-making in laboratory practices, risk assessment, and the adoption of greener chemical alternatives.

Executive Summary

This compound, a granular solid, is widely utilized in chemical synthesis as an acid catalyst and for pH adjustment. While effective in these roles, its environmental footprint warrants careful consideration. Upon release into the environment, its primary impact stems from its acidic nature, which can significantly alter the pH of aquatic and terrestrial systems. This guide details its ecotoxicological profile, environmental persistence and degradation, and effects on soil ecosystems. It also outlines standardized experimental protocols for assessing its environmental risk and presents visual workflows and pathways to aid in comprehension.

Physicochemical Properties and Environmental Fate

This compound is highly soluble in water, where it dissociates to form sodium cations (Na⁺), hydrogen cations (H⁺), and sulfate (B86663) anions (SO₄²⁻). This dissociation is the primary driver of its environmental impact, as the increase in hydrogen ion concentration leads to acidification of the receiving environment.

Environmental Fate:

-

Water: In aquatic environments, this compound rapidly dissolves and lowers the pH of the water body. The extent of this impact is dependent on the volume of the receiving water and its buffering capacity. The resulting sodium and sulfate ions are naturally occurring and generally do not pose a significant toxicity risk at typical environmental concentrations. The substance is not expected to bioaccumulate due to its inorganic nature and high water solubility.

-

Soil: When introduced to soil, this compound will dissolve in soil moisture and lower the soil pH. This can affect nutrient availability for plants and impact soil microbial communities. Its persistence in soil is generally low as it is readily leached by rainfall or neutralized by alkaline soil components.

-

Air: As a non-volatile solid, this compound does not pose a direct threat of air pollution.

Ecotoxicity Profile

The primary ecotoxicological concern with this compound is the acute toxicity resulting from significant pH changes in aquatic environments.

Aquatic Toxicity

The following tables summarize the available quantitative data on the aquatic toxicity of sodium bisulfate.

Table 1: Acute Toxicity of Sodium Bisulfate to Aquatic Invertebrates

| Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | EC50 | 48 hours | 190 | [1] |

Table 2: Acute Toxicity of Sodium Bisulfate to Fish

| Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |

| Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 7960 |

Table 3: Toxicity of Sodium Bisulfate to Algae

| Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |

| Nitzschia linearis | EC50 | 120 hours | 1900 |

Terrestrial Ecotoxicity

Direct quantitative data on the toxicity of this compound to terrestrial invertebrates and plants is limited. The primary impact is expected to be indirect, resulting from changes in soil pH. Acidification of soil can adversely affect earthworms and other soil organisms by altering their physiological processes and reducing the availability of essential nutrients. Furthermore, a significant drop in soil pH can lead to the mobilization of toxic heavy metals, making them more available for uptake by plants and other organisms.

In the context of agriculture, particularly in poultry farming, sodium bisulfate is used to lower the pH of litter, which can reduce ammonia (B1221849) volatilization. Studies on this application have shown that it can alter the composition of bacterial communities in the litter.[2][3] While this is a targeted application, it highlights the potential for broader impacts on soil microbial ecosystems if released into the environment. The application of litter treated with sodium bisulfate can act as a synthetic source of nitrogen and sulfur, which could be incompatible with organic farming systems.[4]

Experimental Protocols for Environmental Impact Assessment

The following sections detail standardized methodologies for assessing the aquatic toxicity of this compound, based on OECD guidelines.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

-

Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a series of concentrations for 48 hours.[5][6][7][8]

-

Test Organisms: Daphnia magna.

-

Test Duration: 48 hours.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Test vessels: Glass beakers.

-

Test solution volume: Sufficient to provide at least 2 mL per daphnid.[7]

-

-

Procedure:

-

A range of test concentrations is prepared by dissolving this compound in a suitable dilution water.

-

A control group with only dilution water is also prepared.

-

At least 20 daphnids, divided into at least four replicates, are used for each concentration and the control.[7]

-

The daphnids are exposed to the test solutions for 48 hours.

-

Observations for immobilization are made at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[6][8]

-

-

Endpoint: The EC50 (median effective concentration) for immobilization at 48 hours is calculated.

OECD 203: Fish, Acute Toxicity Test

This guideline describes a method to determine the acute lethal toxicity of a substance to fish.

-

Principle: Fish are exposed to the test substance for a 96-hour period, and mortality is recorded.[9][10][11]

-

Test Organisms: Recommended species include Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).[12]

-

Test Duration: 96 hours.

-

Test Conditions:

-

Temperature: Maintained at a constant, appropriate level for the chosen species.

-

Loading: The number of fish per unit volume of test solution should not be so high as to cause stress from overcrowding or excessive oxygen depletion.

-

-

Procedure:

-

A series of test concentrations is prepared. For a full study, at least five concentrations in a geometric series are recommended. A limit test can be performed at 100 mg/L.[9][13]

-

A control group is maintained under identical conditions without the test substance.

-

At least seven fish are used for each test concentration and the control.[9]

-

The fish are not fed during the test.

-

Mortality is recorded at 24, 48, 72, and 96 hours.

-

-

Endpoint: The LC50 (median lethal concentration) at 96 hours is determined.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.

-

Principle: Exponentially growing cultures of algae are exposed to the test substance over a 72-hour period, and the inhibition of growth is measured.[4][14][15][16][17]

-

Test Organisms: Recommended species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[16]

-

Test Duration: 72 hours.

-

Test Conditions:

-

Temperature: 21-24°C.

-

Light: Continuous, uniform illumination.

-

Culture medium: A nutrient-rich medium to support exponential growth.

-

-

Procedure:

-

A range of at least five test concentrations is prepared.

-

Three replicates are used for each test concentration and the control.[15]

-

Algal cultures in the exponential growth phase are inoculated into the test solutions.

-

The cultures are incubated for 72 hours.

-

Algal growth is measured at least daily by cell counts or another biomass surrogate (e.g., fluorescence).

-

-

Endpoint: The EC50 for growth inhibition is calculated based on the reduction in growth rate or yield compared to the control.

Visualizing Environmental Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to the environmental impact and assessment of this compound.

Conclusion and Recommendations

The environmental impact of this compound in chemical research is primarily linked to its acidic properties. While it is not persistent or bioaccumulative, its release can cause acute harm to aquatic life and alter soil chemistry. Researchers, scientists, and drug development professionals should adhere to the following best practices:

-

Minimize Use: Employ the principles of green chemistry to reduce the amount of this compound used in experimental procedures.

-

Proper Disposal: Never dispose of this compound or its solutions down the drain. Follow institutional and regulatory guidelines for hazardous waste disposal.

-